molecular formula C12H18N2O3 B1489960 ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate CAS No. 2098005-32-2

ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate

Cat. No.: B1489960
CAS No.: 2098005-32-2
M. Wt: 238.28 g/mol
InChI Key: BPJRFDVBHITKSQ-UHFFFAOYSA-N
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Description

The compound is a derivative of tert-butyl acetate . Tert-butyl acetate is a colorless flammable liquid with a fruity smell . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .


Synthesis Analysis

While specific synthesis methods for “ethyl 2-(3-(tert-butyl)-6-oxopyridazin-1(6H)-yl)acetate” are not available, tert-butyl acetate can be synthesized from acetic acid and isobutylene . Another compound, tert-butyl acetoacetate (t-BAA), is also synthesized using commercial reagents and is known to be more reactive than its methyl or ethyl analogs .


Chemical Reactions Analysis

Tert-butyl acetate can undergo an additive reaction with acetic acid to produce tert-butyl acetate (TBAC) . The conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of TBAC is linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Properties

IUPAC Name

ethyl 2-(3-tert-butyl-6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-5-17-11(16)8-14-10(15)7-6-9(13-14)12(2,3)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJRFDVBHITKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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